![molecular formula C21H17IN2O2S B11539261 O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate](/img/structure/B11539261.png)
O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate is a complex organic compound characterized by the presence of iodine, carbamoyl, and carbamothioate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate typically involves multiple steps:
Formation of 4-iodophenyl isocyanate: This can be achieved by reacting 4-iodoaniline with phosgene or a phosgene substitute under controlled conditions.
Coupling with 4-aminophenyl methylcarbamothioate: The 4-iodophenyl isocyanate is then reacted with 4-aminophenyl methylcarbamothioate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioate group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium-catalyzed hydrogenation or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of iodine-containing molecules on biological systems. Its structure allows for the exploration of interactions with proteins and enzymes, potentially leading to the discovery of new biochemical pathways.
Medicine
Medically, this compound may serve as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, while the carbamoyl and carbamothioate groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenyl isocyanate: Shares the iodine and isocyanate functional groups but lacks the carbamothioate moiety.
Phenyl carbamothioate: Contains the carbamothioate group but lacks the iodine and carbamoyl groups.
4-Iodoaniline: Contains the iodine atom but lacks the carbamoyl and carbamothioate groups.
Uniqueness
O-{4-[(4-iodophenyl)carbamoyl]phenyl} methyl(phenyl)carbamothioate is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H17IN2O2S |
---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-methyl-N-phenylcarbamothioate |
InChI |
InChI=1S/C21H17IN2O2S/c1-24(18-5-3-2-4-6-18)21(27)26-19-13-7-15(8-14-19)20(25)23-17-11-9-16(22)10-12-17/h2-14H,1H3,(H,23,25) |
InChI Key |
CMMUZZITHLZSJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.